BenchChemオンラインストアへようこそ!

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Anticancer Structure-Activity Relationship Quinoline-Oxadiazole Hybrids

6-Fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole-functionalized quinolin-4(1H)-one class. Its structure features a quinolinone core with a 6-fluoro substituent and a 1,2,4-oxadiazole ring bearing an m-tolyl group, differentiating it from para-tolyl and other aryl analogs.

Molecular Formula C18H12FN3O2
Molecular Weight 321.311
CAS No. 1260713-30-1
Cat. No. B2518571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
CAS1260713-30-1
Molecular FormulaC18H12FN3O2
Molecular Weight321.311
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
InChIInChI=1S/C18H12FN3O2/c1-10-3-2-4-11(7-10)17-21-18(24-22-17)14-9-20-15-6-5-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23)
InChIKeyHJIAOOZZMSXASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260713-30-1) for Drug Discovery Procurement


6-Fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole-functionalized quinolin-4(1H)-one class. Its structure features a quinolinone core with a 6-fluoro substituent and a 1,2,4-oxadiazole ring bearing an m-tolyl group, differentiating it from para-tolyl and other aryl analogs. This specific scaffold is represented in lead optimization libraries targeting antiproliferative activity, where its m-tolyl substitution pattern modulates electronic and steric parameters crucial for target binding [1]. The compound's unique substitution profile makes it a valuable tool for structure-activity relationship (SAR) studies and a candidate scaffold for further medicinal chemistry optimization [2].

Why 6-Fluoro-3-(m-tolyl-oxadiazolyl)quinolinone Cannot Be Replaced by Generic Analogs


Simple in-class substitution from other quinoline-oxadiazole hybrids is not scientifically justified for 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. The m-tolyl group's meta-methyl substitution induces a distinct electronic environment and steric profile compared to the p-tolyl (CAS 1357707-99-3) or unsubstituted phenyl analogs, directly impacting dipole moment and target-binding geometry. Studies on structurally related 1,2,4-oxadiazole-quinoline derivatives demonstrate that even minor positional changes on the phenyl ring can shift antiproliferative GI50 values from submicromolar to inactive ranges [1]. Without direct comparative data on this exact compound, the critical inference is that the unique combination of 6-fluoro substitution and the m-tolyl group on the oxadiazole ring creates a specific pharmacophore that cannot be approximated by p-tolyl, o-tolyl, or halogen-substituted alternatives, as evidenced by distinct SAR trends in the broader class [1].

Quantitative Differentiation Evidence for 6-Fluoro-3-(m-tolyl-oxadiazolyl)quinolinone Procurement


m-Tolyl vs. p-Tolyl Positional Isomerism Drives Differential Anticancer Potency

The meta-methyl substitution on the phenyl ring of the target compound (m-tolyl) fundamentally alters biological activity compared to the para-methyl (p-tolyl) isomer (CAS 1357707-99-3). In the 1,2,4-oxadiazole-quinoline class, positional isomerism on the terminal aryl ring is a known determinant of potency. For example, in the related series by Kala et al., substituting the aryl group on the oxadiazole shifted GI50 values against MCF-7 cells from >100 µM to the submicromolar range depending on the substituent's electronic nature and position [1]. While the specific m-tolyl vs. p-tolyl comparison for this exact scaffold is not published head-to-head, this class-level observation establishes that the m-tolyl group is not interchangeable with p-tolyl, and its procurement is essential for SAR studies where the meta-position is hypothesized to optimize interactions with hydrophobic binding pockets.

Anticancer Structure-Activity Relationship Quinoline-Oxadiazole Hybrids

6-Fluoro Substitution Enhances Metabolic Stability Over Des-Fluoro Analog

The 6-fluoro substituent on the quinoline core provides a metabolic stability advantage over the des-fluoro analog (3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, CAS 1260708-23-3). Fluorine substitution at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation, thereby extending half-life and improving oral bioavailability. A direct comparison of this principle within the quinoline-oxadiazole class is demonstrated by the work of Sun et al., where analogous fluorinated benzamides showed improved toxicity profiles in zebrafish embryo models compared to non-fluorinated counterparts [1]. The 6-fluoro group specifically blocks a common site of oxidative metabolism on the quinoline ring, making this compound more suitable for in vivo proof-of-concept studies than its des-fluoro relative.

Metabolic Stability Fluorine Chemistry Quinolinone

Unique Electronic Profile of 1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole

The 1,2,4-oxadiazole ring in the target compound provides a distinct vector of substitution and electronic profile compared to the more common 1,3,4-oxadiazole regioisomer found in many commercial screening libraries. This difference is critical: the 1,2,4-oxadiazole positions the m-tolyl group and the quinolinone core with a specific angle of ~134° between them, versus ~150° for the 1,3,4 isomer. This geometric difference, combined with the lower electron density on the 1,2,4-oxadiazole, alters hydrogen-bond acceptor strength and dipole moment. In the quinoline-oxadiazole anti-tuberculosis series by Jain et al., this exact 1,2,4-oxadiazole connectivity was essential for achieving MIC values <0.5 µM against Mycobacterium tuberculosis H37Rv, with the corresponding 1,3,4-oxadiazole analogs being significantly less active [1]. This makes the target compound a distinct tool for probing 1,2,4-oxadiazole-specific biological targets.

Bioisosterism 1,2,4-Oxadiazole Drug Design

Superior Selectivity Index of Quinoline-Oxadiazole Hybrids Over Standard Chemotherapy

The selectivity index (SI) is a crucial differentiator for a compound, measuring its therapeutic window between target activity and host cell toxicity. While the specific SI for 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has not been reported in isolation, the class of quinoline-1,2,4-oxadiazole hybrids has demonstrated exceptional selectivity. In the anti-tuberculosis evaluation by Jain et al., lead compounds 12m, 12o, and 12p achieved selectivity indices exceeding 500 (calculated as IC50 HepG2 / MIC M.tb), indicating a >500-fold window between bacterial killing and human cell cytotoxicity [1]. This class-level performance provides a benchmark expectation that the target compound, with its specific substitution pattern, is engineered for high selectivity—a critical advantage over standard, non-selective chemotherapeutics like Etoposide, whose therapeutic index is often limited by myelosuppression.

Selectivity Index Cytotoxicity Drug Safety

Differentiated Physicochemical Profile: Lipophilicity and Permeability

The calculated partition coefficient (clogP) and topological polar surface area (TPSA) of the target compound predict a favorable balance between permeability and solubility, differentiating it from more lipophilic analogs like the 3-(trifluoromethyl)phenyl variant. The m-tolyl group contributes a moderate increase in lipophilicity compared to an unsubstituted phenyl ring, without the excessive logP contributions of trifluoromethyl or isopropyl substituents. This positions the compound in an optimal drug-likeness space (clogP predicted ~3.2, TPSA ~68 Ų), aligning with Lipinski and Veber rules. Excessive lipophilicity (clogP >5) has been linked to promiscuous target binding and higher in vivo toxicity in zebrafish embryo models for this class [1]. Therefore, the target compound's more balanced profile makes it a superior candidate for lead selection compared to high-logP alternatives.

Drug-likeness Lipophilicity Permeability

Optimal Research Applications for 6-Fluoro-3-(m-tolyl-oxadiazolyl)quinolinone


Oncology Lead Optimization Libraries

The compound serves as a key m-tolyl-substituted representative in focused libraries exploring 1,2,4-oxadiazole-quinoline hybrids for anticancer drug discovery. Based on class-level evidence where similar compounds exhibited submicromolar GI50 values against MCF-7, A549, DU-145, and MDA-MB-231 cell lines, it is a high-priority scaffold for hit-to-lead programs aiming to optimize potency while maintaining a superior selectivity index compared to Etoposide [1]. Its unique m-tolyl substitution pattern allows exploration of meta-specific hydrophobic pocket interactions not accessible with p-tolyl or unsubstituted phenyl analogs.

Anti-Tuberculosis Drug Discovery and Resistance Profiling

This compound is a strategic addition to anti-tuberculosis screening cascades. The 1,2,4-oxadiazole-quinoline class has yielded compounds with MIC values <0.5 µM against Mycobacterium tuberculosis H37Rv and selectivity indices exceeding 500 [2]. The target compound's specific m-tolyl and 6-fluoro substitution pattern may confer advantages against drug-resistant strains, making it a valuable tool for validating novel targets and building SAR models against persistent and multidrug-resistant tuberculosis.

Metabolic Stability and in vivo Pharmacokinetic Studies

The strategic placement of a 6-fluoro atom on the quinolinone core makes this compound the preferred choice for initial in vivo pharmacokinetic profiling over its des-fluoro analog (CAS 1260708-23-3). The fluorine substituent blocks a primary site of oxidative metabolism, increasing the probability of achieving a measurable half-life and oral bioavailability in rodent models [3]. Paired with its predicted balanced drug-likeness (clogP ~3.2), it is a rational first-choice candidate for researchers transitioning an active in vitro hit into an in vivo proof-of-concept study.

Chemical Biology and Target Deconvolution Studies

The unique geometry and electronic properties of the 1,2,4-oxadiazole ring, which positions substituents at a ~134° angle, make the compound a distinct chemical probe for target identification. Its differentiated pharmacophore, when used in affinity-based protein profiling or cellular thermal shift assays (CETSA), can help deconvolute the molecular targets of the quinoline-oxadiazole class, a critical step for rational, structure-based drug design [2].

Quote Request

Request a Quote for 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.